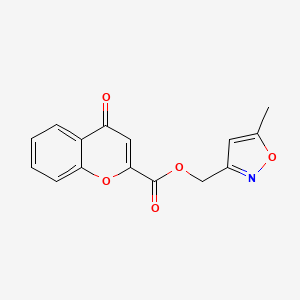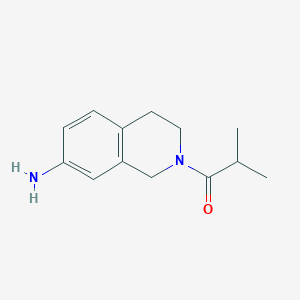
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H8N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-3,8H,4H2,(H,9,10)(H,11,12) . This indicates that the compound has a pyridazin ring with a methyl group and a carboxylic acid group attached.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.15 . It is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid is widely used in scientific research as a tool to study the role of PLP in biochemical processes. It has been used in studies of the enzymatic activity of PLP-dependent enzymes, such as transaminases and decarboxylases. It has also been used to study the binding of PLP to its target proteins and the effects of PLP on the structure and function of proteins.
Wirkmechanismus
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid acts as a competitive inhibitor of PLP-dependent enzymes. It binds to the active site of the enzyme and prevents the binding of PLP, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
This compound has been used in studies to investigate the effects of PLP on the structure and function of proteins. It has been found to be an effective inhibitor of the enzyme transaminase, which is involved in the metabolism of amino acids. In addition, this compound has been used to study the effects of PLP on the structure and function of DNA.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid has several advantages as a tool for scientific research. It is a relatively inexpensive compound and can be synthesized easily in the laboratory. In addition, it is a potent inhibitor of PLP-dependent enzymes and can be used to study the effects of PLP on protein structure and function. However, this compound is not as effective as PLP in binding to its target proteins, which limits its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research using 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid. These include further investigation of its mechanism of action and its effects on protein structure and function. In addition, this compound could be used to study the effects of PLP on other biochemical processes, such as the metabolism of carbohydrates and lipids. Finally, this compound could be used to develop new inhibitors of PLP-dependent enzymes, which could be used to treat diseases caused by defective enzymes.
Synthesemethoden
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid is synthesized from pyridoxal 5'-phosphate (PLP) by a two-step reaction. In the first step, PLP is treated with a phosphoramidite reagent, which results in the formation of an intermediate product. This intermediate product is then treated with a base, such as sodium hydroxide, to yield this compound.
Eigenschaften
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-7(11)4-2-6(9-10)3-5-8(12)13/h2,4H,3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULZYUZBBYHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574417.png)
![N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574425.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6574438.png)
![4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574452.png)
![4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol](/img/structure/B6574457.png)
![4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574464.png)
![N-(2,5-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574476.png)
![N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574480.png)
![N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574482.png)
![6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6574497.png)

![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)